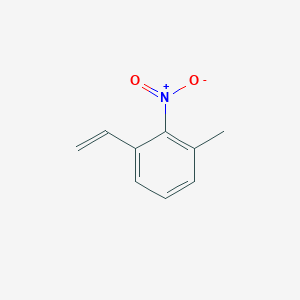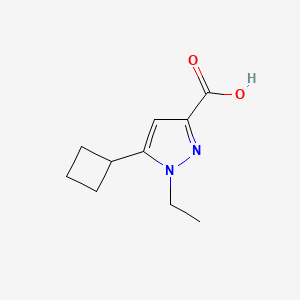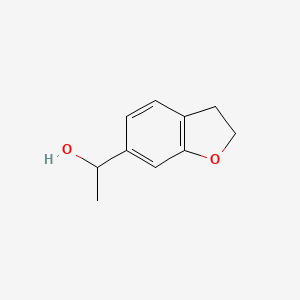
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Fluorinated derivatives, amino derivatives
科学的研究の応用
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate can be compared with other indene derivatives, such as:
tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 3-amino-7-chloro-2,3-dihydro-1H-indene-4-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
tert-Butyl 3-amino-7-bromo-2,3-dihydro-1H-indene-4-carboxylate: Contains a bromine atom, which may influence its reactivity and interactions with biological targets.
特性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
tert-butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)9-4-6-10(15)8-5-7-11(16)12(8)9/h4,6,11H,5,7,16H2,1-3H3 |
InChIキー |
XWRYECGIRJVJSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C2C(CCC2=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)





![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)







